molecular formula C15H20F3NO4S B2394267 N-(2-cyclohexyl-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1351598-11-2

N-(2-cyclohexyl-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2394267
CAS No.: 1351598-11-2
M. Wt: 367.38
InChI Key: ILMCACVHJXAOBR-UHFFFAOYSA-N
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Description

N-(2-cyclohexyl-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl group, a hydroxyethyl group, and a trifluoromethoxy group attached to a benzenesulfonamide core. Its unique structure allows it to participate in diverse chemical reactions and makes it a subject of interest in research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. This is followed by the introduction of the cyclohexyl and hydroxyethyl groups through nucleophilic substitution reactions. The trifluoromethoxy group is usually introduced via electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are often used to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclohexyl-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The benzenesulfonamide core can be reduced under specific conditions.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield a ketone, while substitution of the trifluoromethoxy group can produce a variety of substituted benzenesulfonamides.

Scientific Research Applications

N-(2-cyclohexyl-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical assays to study protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-(2-cyclohexyl-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide exerts its effects depends on its specific application. In biochemical assays, it may interact with proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The molecular targets and pathways involved vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyclohexyl-2-hydroxyethyl)-3-(trifluoromethyl)benzamide
  • N-(2-cyclohexyl-2-hydroxyethyl)-1-(2-thienyl)cyclopentanecarboxamide

Uniqueness

N-(2-cyclohexyl-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where these properties are advantageous, such as in the design of pharmaceuticals with improved efficacy and selectivity.

Properties

IUPAC Name

N-(2-cyclohexyl-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3NO4S/c16-15(17,18)23-12-6-8-13(9-7-12)24(21,22)19-10-14(20)11-4-2-1-3-5-11/h6-9,11,14,19-20H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMCACVHJXAOBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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